6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one
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Overview
Description
6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxymethyl group at the 6-position and a morpholine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and morpholine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrimidine ring serves as a scaffold that facilitates these interactions, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(methoxymethyl)-2-(piperidin-4-yl)pyrimidin-4(3H)-one
- 6-(methoxymethyl)-2-(pyrrolidin-4-yl)pyrimidin-4(3H)-one
- 6-(methoxymethyl)-2-(azepan-4-yl)pyrimidin-4(3H)-one
Uniqueness
6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15N3O3 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O3/c1-15-7-8-6-9(14)12-10(11-8)13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
InChI Key |
BALCEGVWRADVFE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCOCC2 |
Origin of Product |
United States |
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